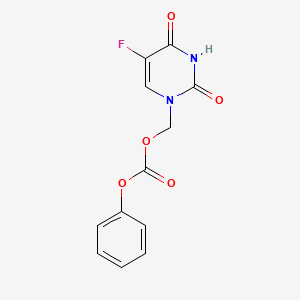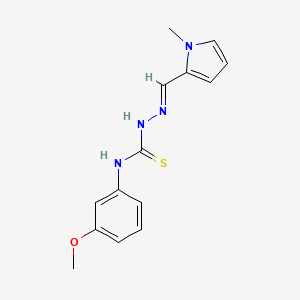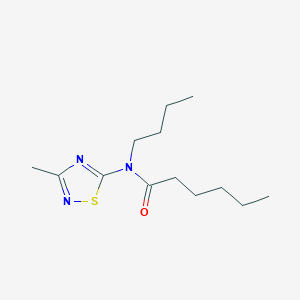
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives.
科学研究应用
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance
作用机制
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
- N-Butyl-N-(3-methyl-1,2,3-thiadiazol-5-yl)hexanamide
- N-Butyl-N-(3-methyl-1,2,5-thiadiazol-5-yl)hexanamide
- N-Butyl-N-(3-methyl-1,3,4-thiadiazol-5-yl)hexanamide
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
属性
CAS 编号 |
63194-00-3 |
|---|---|
分子式 |
C13H23N3OS |
分子量 |
269.41 g/mol |
IUPAC 名称 |
N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C13H23N3OS/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3 |
InChI 键 |
LUAJIDPWDMIXPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N(CCCC)C1=NC(=NS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)

![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)

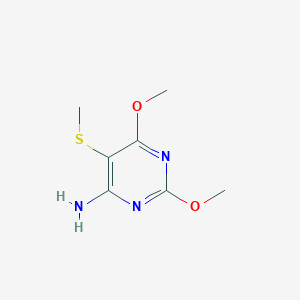
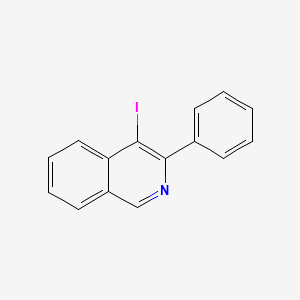
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)

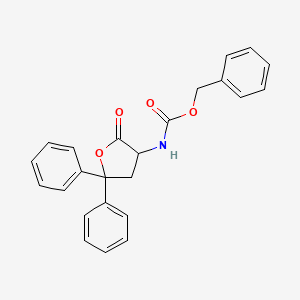
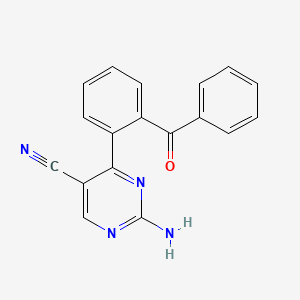

![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)
